

5-O-Methyldalbergiphenol: A Comprehensive Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: 5-O-Methyldalbergiphenol

Cat. No.: B12093765

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This in-depth technical guide provides a comprehensive overview of the natural sources and isolation procedures for **5-O-Methyldalbergiphenol**, a phenolic compound of interest for its potential biological activities. This document details the plant sources, experimental protocols for extraction and purification, and insights into the biological pathways modulated by structurally related compounds.

Natural Sources of Dalbergiphenol and Related Compounds

5-O-Methyldalbergiphenol and its parent compound, dalbergiphenol, are primarily found in the heartwood of various species belonging to the Dalbergia genus, commonly known as rosewoods. These trees are renowned for their dense, durable, and aromatic wood, which is rich in a variety of secondary metabolites, including flavonoids, isoflavonoids, and other phenolic compounds. One notable source for R(-)-Dalbergiphenol is the heartwood of *Dalbergia odorifera*[1]. While specific data for **5-O-Methyldalbergiphenol** is less common, its presence is expected in species where dalbergiphenol has been identified.

The following table summarizes the natural sources of dalbergiphenol and other closely related phenolic compounds that are often co-isolated.

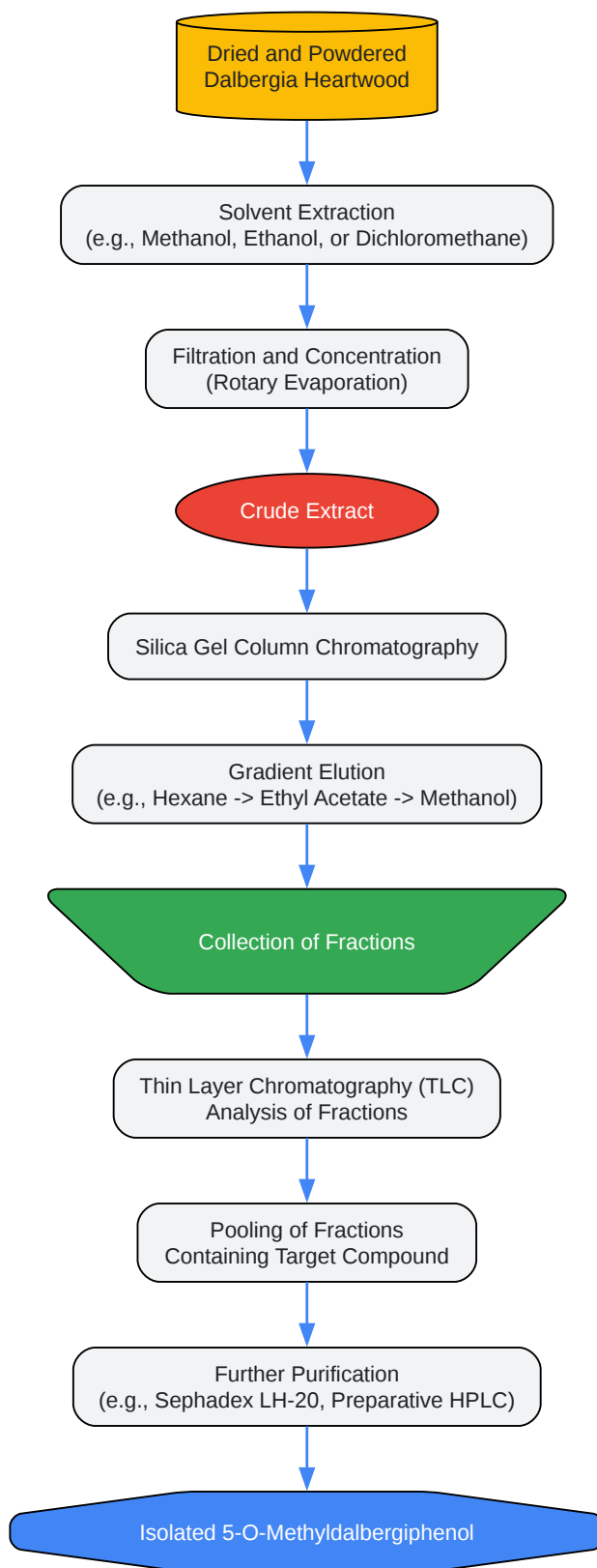
Plant Species	Plant Part	Isolated Compounds	Reference
Dalbergia odorifera	Heartwood	R(-)-Dalbergiphenol, R(-)-5-O-Methylatifolin, Medicarpin, Formononetin, Tectorigenin, Liquiritigenin	[1]
Dalbergia sissoo	Stem, Bark	Dalbergin, Isodalbergin, Biochanin A, Tectorigenin	
Dalbergia latifolia	Heartwood	Latifolin, Dalbergin, Liquiritigenin	
Dalbergia parviflora	Stems, Heartwood	Dalparvone, Dalparvinene, Isoflavanones	
Dalbergia melanoxylon	Root Bark	Melanettin, Stevenin	

Experimental Protocols for Isolation

While a specific, detailed protocol for the isolation of **5-O-Methyldalbergiphenol** is not extensively documented in publicly available literature, a general and representative procedure can be constructed based on the established methods for isolating phenolic compounds from *Dalbergia* heartwood. The following protocol is a synthesis of common techniques reported in phytochemical studies of this genus.

General Extraction and Fractionation Workflow

The isolation of **5-O-Methyldalbergiphenol** and related phenolic compounds typically involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.



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General workflow for the isolation of **5-O-Methyldalbergiphenol**.

Detailed Methodologies

Step 1: Preparation of Plant Material The heartwood of the selected *Dalbergia* species is air-dried at room temperature to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction The powdered heartwood is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for polar phenolic compounds. For less polar compounds, dichloromethane or a mixture of solvents may be employed. The extraction is typically carried out at room temperature with stirring for several days or using a Soxhlet apparatus for a more rapid extraction.

- **Solvent-to-Sample Ratio:** A typical ratio is 10:1 (v/w) of solvent to dry plant material.
- **Extraction Time:** 48-72 hours with maceration, or 12-24 hours with a Soxhlet extractor.

Step 3: Concentration of the Crude Extract The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

Step 4: Column Chromatography The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column. The column is then eluted with a gradient of solvents of increasing polarity. A common solvent system starts with n-hexane, gradually introducing ethyl acetate, and finally methanol.

Elution Phase	Solvent System (v/v)	Polarity	Typical Eluted Compounds
1	100% n-Hexane	Non-polar	Lipids, Waxes
2	n-Hexane : Ethyl Acetate (9:1 to 1:1)	Low to Medium	Less polar flavonoids and phenolics
3	100% Ethyl Acetate	Medium	Flavonoids, Isoflavonoids
4	Ethyl Acetate : Methanol (9:1 to 1:1)	High	More polar flavonoids and glycosides
5	100% Methanol	Very High	Highly polar compounds, Glycosides

Step 5: Fraction Analysis and Pooling The eluate is collected in numerous small fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 366 nm) and/or by spraying with a visualizing reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles, and those indicating the presence of the target compound, are pooled together.

Step 6: Final Purification The pooled fractions are further purified to obtain the pure compound. This can be achieved through repeated column chromatography, often on a different stationary phase like Sephadex LH-20 (eluted with methanol) to separate compounds based on molecular size. For high purity, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water gradient) is often the final step.

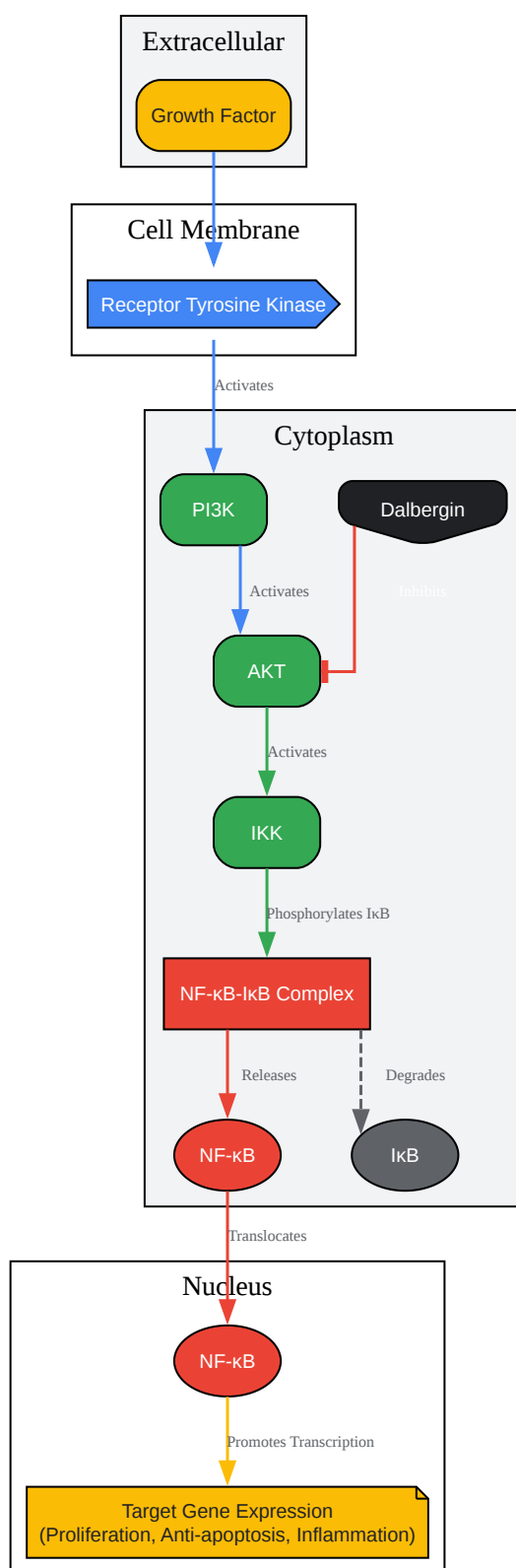
Step 7: Structure Elucidation The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR), Mass Spectrometry (MS), and comparison with literature data if available.

Biological Activity and Signaling Pathways of Related Compounds

While specific studies on the signaling pathways affected by **5-O-Methyldalbergiphenol** are scarce, research on structurally similar compounds isolated from *Dalbergia* species provides valuable insights into their potential biological activities and mechanisms of action. Phenolic compounds from this genus are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities[1][2].

Recent studies have begun to elucidate the molecular mechanisms underlying these effects. For instance, dalbergin, a neoflavonoid from *Dalbergia*, has been shown to inhibit the AKT/NF- κ B signaling pathway in hepatocellular carcinoma[3]. This pathway is crucial in regulating cell survival, proliferation, and inflammation. Similarly, nordalbergin, a coumarin compound, has been found to exert anti-neuroinflammatory effects by attenuating the MAPK signaling pathway[4].

The diagram below illustrates a simplified representation of the AKT/NF- κ B signaling pathway, a potential target for compounds like dalbergin.



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Simplified AKT/NF-κB signaling pathway and the inhibitory action of Dalbergin.

The diverse biological activities of phenolic compounds from Dalbergia species highlight their potential as lead compounds in drug discovery and development. Further research into the specific mechanisms of action of **5-O-Methyldalbergiphenol** is warranted.

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